(2-Aminophenyl)(2-bromophenyl)methanone

Vue d'ensemble

Description

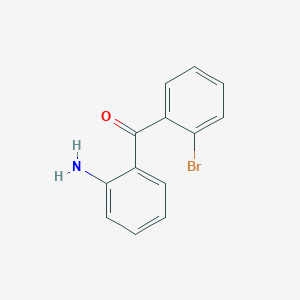

(2-Aminophenyl)(2-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group and the other with a bromine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(2-bromophenyl)methanone typically involves the reaction of 2-aminobenzophenone with bromine in the presence of a suitable solvent and catalyst. One common method includes the use of dry dichloromethane (DCM) as the solvent and lutidine as the base. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically stirred at elevated temperatures to increase the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Aminophenyl)(2-bromophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Pharmacological Applications

(2-Aminophenyl)(2-bromophenyl)methanone exhibits several pharmacological properties that make it valuable in medicinal chemistry:

- Antitumor Activity : Compounds related to 2-aminobenzophenones have been identified as potential antitumor agents. Their ability to inhibit cell proliferation makes them candidates for further development in cancer therapies .

- Neurological Applications : The synthesis of benzodiazepines like phenazepam from this compound highlights its role in developing drugs for neurological disorders. Benzodiazepines are widely used for their anxiolytic and sedative effects .

- Tyrosinase Inhibition : Recent studies have indicated that derivatives of this compound can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. This property suggests potential applications in treating skin conditions related to pigmentation disorders .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

- Synthesis of Phenazepam :

- A study reported the efficient synthesis of phenazepam from 2-hydrazobenzophenone using an optimized protocol that involved multiple reaction steps. The final product was obtained with an impressive yield of 85%, demonstrating the utility of this compound as a precursor in pharmaceutical chemistry .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Aryne Rearrangement | 67% |

| 2 | Addition-Elimination | 71% |

| 3 | Deprotection | 91% |

| 4 | Bromination | 90% |

| 5 | Final Cyclization | 85% |

Mécanisme D'action

The mechanism of action of (2-Aminophenyl)(2-bromophenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobenzophenone: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

4-Bromobenzophenone: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

2-Amino-4’-bromobenzophenone: Similar structure but with the bromine atom on the para position, affecting its reactivity and properties

Uniqueness

(2-Aminophenyl)(2-bromophenyl)methanone is unique due to the presence of both an amino group and a bromine atom on the benzophenone structure.

Activité Biologique

(2-Aminophenyl)(2-bromophenyl)methanone, also known as 2-Amino-2-bromobenzophenone, is an organic compound with the molecular formula C13H10BrNO. This compound is a derivative of benzophenone, featuring an amino group and a bromine atom on its phenyl rings. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 2-aminobenzophenone with bromine in a suitable solvent like dichloromethane (DCM) using a base such as lutidine. This reaction can be optimized by adjusting temperature and concentration to improve yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which further enhance its utility in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of aminobenzophenones showed that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The apoptosis mechanism is believed to involve the activation of caspases and modulation of apoptotic pathways, which are critical for cancer cell survival .

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential .

- Anticancer Activity Evaluation :

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amino group may facilitate hydrogen bonding with target proteins, while the bromine atom could enhance lipophilicity, allowing better membrane penetration. This dual functionality is crucial for its antimicrobial and anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzophenone | Lacks bromine | Moderate antimicrobial activity |

| 4-Bromobenzophenone | Lacks amino group | Limited anticancer properties |

| 2-Amino-4’-bromobenzophenone | Bromine at para position | Reduced reactivity compared to target |

This compound stands out due to its combination of both an amino group and a bromine atom, enhancing its reactivity and biological activity compared to its analogs.

Propriétés

IUPAC Name |

(2-aminophenyl)-(2-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZTVFFYVPPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603441 | |

| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845276-75-7 | |

| Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.